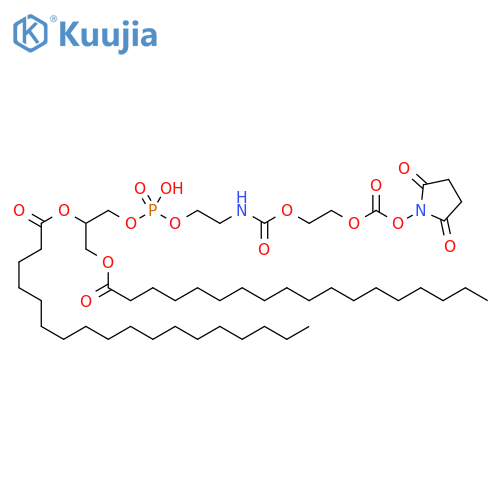Cas no 1445723-73-8 (DSPE-PEG-NHS)

DSPE-PEG-NHS structure
商品名:DSPE-PEG-NHS
CAS番号:1445723-73-8
MF:C49H89N2O15P
メガワット:977.209137678146
CID:4743179
DSPE-PEG-NHS 化学的及び物理的性質
名前と識別子
-
- DSPE-PEG-NHS
- DSPE-PEG-NHS ISO 9001:2015 REACH
- DSPE-PEG5K-NHS
- NHS-PEG-DSPE
-
- インチ: 1S/C49H89N2O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(54)62-41-43(65-47(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-64-67(58,59)63-38-37-50-48(56)60-39-40-61-49(57)66-51-44(52)35-36-45(51)53/h43H,3-42H2,1-2H3,(H,50,56)(H,58,59)
- InChIKey: GWLMFFVKHZUBMC-UHFFFAOYSA-N
- ほほえんだ: C(CCCCCCCCCCCCCCCCC)(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(O)(=O)OCCNC(=O)OCCOC(=O)ON1C(=O)CCC1=O
じっけんとくせい
- 濃度: 10 mg/mL (880121C-10mg)
DSPE-PEG-NHS 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 880121P-10MG |
DSPE-PEG-NHS |
1445723-73-8 | 10mg |
¥1712.49 | 2023-11-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 880121C-10MG |
DSPE-PEG-NHS |
1445723-73-8 | 1,2-distearoyl- | 10MG |
1308.86 | 2021-05-14 |
DSPE-PEG-NHS 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1445723-73-8 (DSPE-PEG-NHS) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
